Chromoxane Cyanine R
Overview
Description
It is the trisodium salt of 5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid . This compound is widely used as a biological stain and has applications in various scientific fields.
Mechanism of Action
Target of Action
Chromoxane Cyanine R, also known as Eriochrome Cyanine R or Mordant Blue 3 , is primarily used as a histological dye and a fluorochrome . Its primary targets are the cells and tissues in biological specimens, where it provides contrast and highlights specific features of interest, such as nuclei and cytoplasm .
Mode of Action
This compound interacts with its targets by binding to specific components within the cells and tissues. This compound is a dye-metal complex, notably forming complexes with ferric iron . These complexes are excellent for staining myelin in paraffin sections . They likely attach to basic proteins and resist extraction from a relatively hydrophobic environment .
Result of Action
Biochemical Analysis
Biochemical Properties
Chromoxane Cyanine R plays a significant role in biochemical reactions, primarily as a staining agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it binds to myelin in neural tissues, allowing for the visualization of nerve fibers in histological sections . The dye forms complexes with metal ions, which can be used to detect the presence of metals in biological tissues . These interactions are typically ionic or coordination bonds, where the dye’s sulfonate groups interact with positively charged sites on proteins or metal ions.
Cellular Effects
This compound affects various types of cells and cellular processes. It is known to stain myelin sheaths in neurons, which is crucial for studying neural tissues . The dye can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its binding to myelin proteins can affect the integrity and function of the myelin sheath, potentially impacting nerve signal transmission . Additionally, this compound can be used to identify cobalt-chromium wear particles in periprosthetic tissues, highlighting its utility in medical diagnostics .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form complexes with metal ions and proteins. At the molecular level, the dye binds to specific sites on biomolecules through ionic and coordination bonds . This binding can inhibit or activate enzymes, depending on the nature of the interaction. For instance, the dye’s interaction with myelin proteins can inhibit the degradation of myelin, thereby preserving the integrity of neural tissues . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye is relatively stable under standard laboratory conditions, but its staining efficacy can degrade over prolonged periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in neural tissues where it preserves myelin integrity . The dye’s stability and effectiveness can be influenced by factors such as pH, temperature, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye effectively stains target tissues without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the dye is required to achieve effective staining without adverse effects. It is crucial to optimize the dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The dye interacts with enzymes and cofactors involved in metal ion transport and storage . For example, it can bind to metalloproteins, affecting their function and stability. This compound can also influence metabolic flux by altering the levels of specific metabolites, particularly those related to metal ion homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye can accumulate in specific cellular compartments, such as the myelin sheath in neurons, due to its affinity for myelin proteins . This localization is facilitated by the dye’s ability to form stable complexes with target biomolecules, ensuring its retention in the desired cellular structures.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the myelin sheath in neural tissues . The dye’s activity and function are influenced by its localization, as it can interact with myelin proteins and other components of the neural tissue. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its staining efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromoxane Cyanine R is synthesized through a series of organic reactions involving the condensation of specific aromatic compounds. The synthesis typically involves the reaction of 5-methyl-2-hydroxybenzoic acid with 2-sulfobenzoic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the use of high-purity starting materials and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Chromoxane Cyanine R undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chromoxane Cyanine R has a wide range of applications in scientific research:
Chemistry: It is used as a complexometric indicator for the detection of metal ions in solution.
Biology: The compound serves as a biological stain for visualizing cellular components under a microscope.
Medicine: this compound is employed in histological staining techniques to identify specific tissue structures.
Comparison with Similar Compounds
Chromoxane Cyanine R is unique due to its specific structure and properties. Similar compounds include:
Eriochrome Black T: Another complexometric indicator used for metal ion detection.
Solochrome Cyanine: Used for staining metal wear particles in biological tissues.
Chromeazurol S: Employed in the detection of aluminum ions in solution.
This compound stands out due to its high sensitivity and specificity for certain metal ions, making it a preferred choice in various analytical applications .
Properties
IUPAC Name |
trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-16(20(11)24)22(26)27)19(15-5-3-4-6-18(15)33(30,31)32)14-8-12(2)21(25)17(10-14)23(28)29;;;/h3-10,24H,1-2H3,(H,26,27)(H,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUMCSDSJNSMQH-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Na3O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown solid; [Sigma-Aldrich MSDS] | |
Record name | Eriochrome Cyanine R | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14147 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3564-18-9 | |
Record name | Benzoic acid, 3,3'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[6-hydroxy-5-methyl-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium hydrogen 3,3'-(3H-2,1-benzoxathiol-3-ylidene)bis[6-oxido-5-methylbenzoate S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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